molecular formula C8H12F3NO B13332855 (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Cat. No.: B13332855
M. Wt: 195.18 g/mol
InChI Key: PJNJRVVUSZCYHA-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is a bicyclic amine derivative featuring a 7-oxabicyclo[2.2.1]heptane core substituted with a trifluoromethyl (-CF₃) group and a primary amine (-CH₂NH₂) moiety. Its molecular formula is C₇H₁₀F₃NO, with a molecular weight of 181.16 g/mol and CAS number 1823885-69-3 . The trifluoromethyl group confers enhanced metabolic stability and electronegativity, while the amine group enables hydrogen bonding and salt formation, making it valuable in medicinal and agrochemical research.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

[3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7-4(3-12)5-1-2-6(7)13-5/h4-7H,1-3,12H2

InChI Key

PJNJRVVUSZCYHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction

One common method for synthesizing bicyclic compounds involves the Diels-Alder reaction. This approach is widely used for constructing complex ring systems, including those with oxygen atoms, as seen in oxabicycloheptanes. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form a new six-membered ring, which can then be further manipulated to introduce additional functional groups.

Construction of the Oxabicycloheptane Framework

To synthesize an oxabicycloheptane framework, one might start with a precursor that can undergo ring closure to form the desired bicyclic structure. This could involve the use of a diol or an epoxide as a starting material, followed by cyclization reactions to form the oxabicyclic ring.

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into the molecule can be achieved through various methods, including nucleophilic substitution reactions or the use of trifluoromethylating reagents. These reagents can add a CF3 group to an existing functional group, such as an alkene or alkyne, under appropriate conditions.

Amination

Challenges and Considerations

  • Stereochemistry : The synthesis of such a compound requires careful control of stereochemistry to achieve the desired configuration at chiral centers.
  • Selectivity : Ensuring the selective introduction of functional groups without affecting other parts of the molecule is crucial.
  • Purification : Techniques like chromatography may be necessary to isolate the desired stereoisomer from a mixture of products.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues with the 7-oxabicyclo[2.2.1]heptane scaffold but differing substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (Target Compound) C₇H₁₀F₃NO 181.16 -CF₃, -CH₂NH₂ Pharmaceutical lead, agrochemical
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine C₇H₁₃NO 127.19 -CH₂NH₂ (no -CF₃) Intermediate in organic synthesis
Cinmethylin C₁₀H₁₆O₂ 168.23 exo-(±)-isopropyl, methoxy Herbicide (rice field applications)
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine C₉H₁₇NO 155.24 -CH₂CH₃, -CH₂NH₂ Unknown (research chemical)

Sources :

Key Observations:
  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound increases molecular weight by ~54 g/mol compared to the ethyl analogue and enhances lipophilicity (logP estimated to be higher due to fluorine’s hydrophobicity). This improves membrane permeability and metabolic stability .
  • Amine Functionality: All analogues except cinmethylin have a primary amine, enabling protonation and salt formation. Cinmethylin’s methoxy and isopropyl groups render it non-ionic, favoring herbicidal activity through lipid membrane interaction .
Metabolic Stability and Reactivity
  • The target compound’s -CF₃ group reduces oxidative metabolism, as fluorine atoms resist cytochrome P450-mediated degradation. This contrasts with the ethyl analogue, which is more susceptible to oxidation .
  • Cinmethylin’s methoxy group undergoes demethylation in plants, releasing phytotoxic intermediates, while the target compound’s amine group may interact with biological targets (e.g., enzymes or receptors) via hydrogen bonding .
Agrochemical vs. Pharmaceutical Potential
  • Cinmethylin : Widely used as a herbicide due to its exo-isopropyl and methoxy groups, which disrupt lipid biosynthesis in weeds .
  • Target Compound : The -CF₃ and -CH₂NH₂ groups suggest dual utility. The amine allows derivatization into prodrugs (e.g., amides or ureas), while -CF₃ enhances target binding in neurological or antimicrobial applications .

Biological Activity

The compound (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine , also known by its CAS number 1823944-56-4, is a bicyclic amine characterized by the presence of a trifluoromethyl group. This unique structure contributes to its diverse biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₂F₃N₁O
  • Molecular Weight : 195.18 g/mol
  • Structure : The compound features a bicyclo[2.2.1]heptane core with an amine functional group and a trifluoromethyl substituent.

Research indicates that this compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist . This interaction occurs at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting receptor activity and modulating neurotransmission pathways. Such modulation is significant in the context of neurological disorders, including:

  • Schizophrenia
  • Epilepsy
  • Chronic pain management

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity TypeDescription
NMDA Receptor AntagonismInhibits NMDA receptor activity, potentially alleviating symptoms of neurological disorders.
Neuroprotective EffectsMay protect neurons from excitotoxicity associated with overactive NMDA receptors.
Modulation of NeurotransmissionAlters neurotransmitter release and signaling pathways, impacting mood and cognition.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry explored various derivatives of bicyclic amines, including this compound, demonstrating its efficacy as an NMDA antagonist in animal models of depression and anxiety disorders .
  • Analogs Comparison : Comparative studies have shown that structural variations in related compounds can significantly affect their biological activities. For instance, modifications to the trifluoromethyl group influence binding affinity and selectivity for NMDA receptors .
  • Therapeutic Potential : Ongoing research is investigating the potential use of this compound in treating conditions such as Alzheimer's disease due to its neuroprotective properties and ability to modulate glutamate signaling .

Q & A

Q. What are the optimal synthetic routes for (3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves a Diels-Alder reaction to form the bicyclic core, followed by reductive amination to introduce the methanamine group. Stereochemical control is achieved using chiral catalysts or auxiliaries during key steps, such as the Diels-Alder reaction . Continuous flow reactors have been reported to enhance yield and selectivity by optimizing reaction parameters (e.g., temperature, residence time) . Post-synthesis, chiral HPLC or supercritical fluid chromatography (SFC) is recommended for diastereomer separation .

Q. How can researchers effectively separate and characterize diastereomers of this compound?

  • Methodological Answer : Diastereomers are separated using chiral stationary phases in HPLC or SFC, with mobile phases optimized for polarity and pH . Characterization employs a combination of:
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm structural integrity and stereochemistry.
  • X-ray crystallography to resolve absolute configurations, particularly for crystalline intermediates or derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight and purity .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize assays aligned with its structural features (e.g., amine functionality, trifluoromethyl group):
  • Enzyme inhibition assays : Test against kinases, phosphatases, or cytochrome P450 isoforms due to the compound’s potential ligand properties .
  • Receptor binding studies : Screen for activity at G protein-coupled receptors (GPCRs) or neurotransmitter transporters, leveraging its bicyclic scaffold’s similarity to bioactive amines .
  • Cellular viability assays : Assess cytotoxicity in cancer or primary cell lines to identify therapeutic or toxicological profiles .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis, and how can this be mechanistically modeled?

  • Methodological Answer : Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids) critically impact stereoselectivity. For example:
  • Polar aprotic solvents (e.g., THF) favor endo selectivity in Diels-Alder reactions .
  • Computational modeling (DFT calculations or molecular dynamics simulations) can predict transition states and guide condition optimization .
  • Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction pathways and rate-determining steps .

Q. How can contradictory bioactivity data between studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from:
  • Diastereomer ratios : Use chiral separation techniques to isolate pure isomers and retest bioactivity .
  • Assay conditions : Standardize buffer pH, ion concentration, and cell lines across studies.
  • Off-target effects : Employ proteome-wide profiling (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .

Q. What computational and experimental methods are suitable for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular docking : Predict binding modes to target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger .
  • Comparative SAR analysis : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or hydroxyl groups) and compare activities .
  • Free-energy perturbation (FEP) calculations : Quantify the impact of structural changes on binding affinity .

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